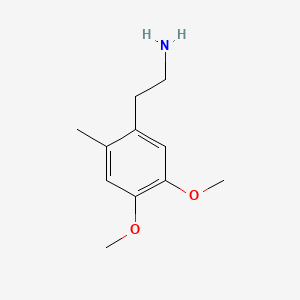

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is structurally related to other phenethylamines, which are known to affect the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves the reduction of substituted β-nitrostyrenes. This can be achieved using a sodium borohydride and copper(II) chloride system, which allows for the reduction of the nitrostyrene to the corresponding phenethylamine in a one-pot procedure . Another method involves the Friedel-Crafts reaction of 4-dimethoxy benzene with chloracetyl chloride to obtain alpha-chlorine-2,5-dimethoxy acetophenone, which then reacts with methenamine to produce alpha-amino-2,5-dimethoxy acetophenone. This intermediate is then reduced to yield 2,5-dimethoxyphenethylamine .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of readily available raw materials and mild reaction conditions makes these methods suitable for industrial applications. The process involves routine operations and avoids the need for expensive reagents, making it cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aromatic ring or the amine group, often using halogenating agents or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in the presence of copper(II) chloride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding quinones, while reduction typically yields the primary amine.

Scientific Research Applications

Pharmacological Applications

-

Psychoactive Properties :

- As a member of the phenethylamine family, compounds like 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine have been studied for their psychoactive effects. Research indicates that similar compounds can act as hallucinogens or stimulants, influencing serotonin receptors in the brain. The structural similarities to other psychoactive substances suggest potential for similar effects in behavioral studies .

- Potential as an Amebicide :

-

Selective Serotonin Receptor Agonism :

- The compound has been investigated for its activity at serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter agonistic potency at these receptors, which is crucial for developing selective pharmacological agents .

Toxicological Studies

Research Tool in Behavioral Studies

- Behavioral Response Studies :

Data Tables

| Application Area | Details |

|---|---|

| Pharmacological Properties | Potential psychoactive effects; selective agonism at serotonin receptors (5-HT2A) |

| Antiparasitic Activity | Investigated as an amebicide; efficacy against protozoan pathogens |

| Toxicological Insights | Studies on related heterocyclic amines indicate potential mutagenicity; need for further research |

| Behavioral Research | Used in animal models to assess psychoactive effects and behavioral changes |

Case Studies and Findings

- Psychoactive Effects :

- Amebicidal Activity :

- Serotonin Receptor Interaction :

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. This interaction leads to altered neurotransmitter release and changes in brain activity .

Comparison with Similar Compounds

2-(4,5-dimethoxy-2-methylphenyl)ethan-1-amine is structurally similar to other phenethylamines, such as:

2,5-Dimethoxy-4-methylphenethylamine (2C-D): Known for its psychedelic effects and used in psychotherapeutic research.

3,4,5-Trimethoxyphenethylamine (mescaline): A naturally occurring psychedelic compound found in certain cacti.

2,4,5-Trimethoxyamphetamine (TMA-2): A synthetic psychedelic compound with similar effects.

These compounds share a common phenethylamine backbone but differ in their substitution patterns, leading to variations in their pharmacological effects and applications.

Biological Activity

2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine, commonly referred to as a derivative of the phenethylamine class, has garnered attention for its potential psychoactive properties. Structurally similar to other psychoactive substances, this compound is believed to interact with serotonin receptors, particularly the 5-HT_2A receptor, which plays a pivotal role in mood regulation and perception. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and relevant case studies.

Pharmacological Profile

The biological activity of this compound is primarily characterized by its agonistic action on serotonin receptors. Research indicates that compounds within this structural class often exhibit selective agonism at the 5-HT_2A receptor, which is implicated in various neurological processes.

The mechanism through which this compound exerts its effects involves:

- Serotonergic Activity : The presence of methoxy groups enhances serotonergic activity, potentially leading to mood-altering effects.

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), resulting in increased levels of neurotransmitters such as serotonin and dopamine.

Synthesis

The synthesis of this compound can be achieved through various organic reactions. The most common methods include:

- Alkylation Reactions : Involving the introduction of the ethylamine group into a substituted aromatic framework.

- Reduction Reactions : Converting precursor compounds into the desired amine form.

Biological Studies and Findings

Case Studies

Several case studies have documented adverse effects associated with the consumption of psychoactive substances structurally related to this compound:

- Fatal Intoxication Case : A 19-year-old male's death was linked to the ingestion of blotter paper containing a potent analog (25I-NBOMe). Toxicological analysis revealed high concentrations in various body fluids, underscoring the dangers of these substances .

- Cardiac Effects in Animal Models : Studies involving rat models demonstrated that certain derivatives could prolong QT intervals on ECG, indicating potential cardiotoxicity associated with high doses .

Properties

IUPAC Name |

2-(4,5-dimethoxy-2-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMOEKWZGBXRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCN)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.